molecular formula C6H5N3O2S B1526638 6-Cyanopyridine-3-sulfonamide CAS No. 928139-32-6

6-Cyanopyridine-3-sulfonamide

Cat. No. B1526638
M. Wt: 183.19 g/mol
InChI Key: ZDFRONWVKDXVNE-UHFFFAOYSA-N
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Description

6-Cyanopyridine-3-sulfonamide is a chemical compound with the CAS Number: 928139-32-6 . It has a molecular weight of 183.19 and its IUPAC name is 6-cyanopyridine-3-sulfonamide .


Molecular Structure Analysis

The InChI code for 6-Cyanopyridine-3-sulfonamide is 1S/C6H5N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,(H2,8,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Cyanopyridine-3-sulfonamide is a solid compound . It has a molecular weight of 183.19 .

Scientific Research Applications

Synthesis and Complexation with Metals

6-Cyanopyridine-3-sulfonamide derivatives, such as tosylated 4-aminopyridine, have been explored for their potential in synthesizing complex compounds with metals like Nickel (II) and Iron (II). These complexes show promise in pharmaceutical and chemical industries due to their potential biological and catalytic activities (Orie, Duru, & Ngochindo, 2021).

Antibacterial and Antitumor Applications

Sulfonamide derivatives, including those related to 6-cyanopyridine-3-sulfonamide, have shown significant antibacterial and antitumor activities. For instance, chalcone-sulfonamide hybrids have been identified as potent cytotoxic agents against various cancer cell lines and have shown antituberculosis activity (Castaño et al., 2019).

Environmental Impact and Analysis

The environmental fate and transformation of sulfonamides, including their detection in water and other environmental samples, have been subjects of research. Studies have focused on understanding how these compounds degrade and transform under different conditions, which is crucial for assessing their environmental impact and developing methods for their detection and analysis in various matrices (García-Galán, Diaz-Cruz, & Barceló, 2012).

Catalysis and Synthetic Chemistry

6-Cyanopyridine-3-sulfonamide and its derivatives have been used as catalysts in synthetic chemistry, enabling the synthesis of complex organic compounds. For example, cobalt tetra-2,3-pyridiniumporphyrazinato with sulfonic acid tags has been used to catalyze the synthesis of various compounds, demonstrating the versatility of sulfonamide derivatives in facilitating chemical reactions (Dashteh et al., 2020).

Safety And Hazards

The safety information for 6-Cyanopyridine-3-sulfonamide indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 6-Cyanopyridine-3-sulfonamide are not available, there is ongoing research into the synthesis of new pyridines with sulfonamide moiety . This suggests that there is potential for further exploration and development of compounds in this class.

properties

IUPAC Name

6-cyanopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFRONWVKDXVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyanopyridine-3-sulfonamide

CAS RN

928139-32-6
Record name 6-cyanopyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice-cold solution of ammonium hydroxide (75 ml, 25% w/v) is added 6-cyanopyridine-3-sulfonyl chloride (12.5 g) portionwise and the mixture is stirred for 30 minutes at 0-5° C. The reaction mixture is then concentrated to ⅕th of its original volume and cooled. The precipitate is filtered and dried under vacuum to afford the title compound as light brown solid (9 g, Yield 80%). 1H NMR (DMSO-d6:400 MHz) δ 9.10 (1H, s), 8.33-8.35 (1H, m), 8.23-8.25(1H, d); 7.88-8.03 (2H, bs); HPLC (max plot) 98%, Rt 4.67 min; LC/MS: (ES+) 183.8.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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